4-Fluoro-5-methoxybenzene-1,2-diamine
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Overview
Description
4-Fluoro-5-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9FN2O It is a derivative of benzene, featuring both fluorine and methoxy substituents on the aromatic ring, along with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxybenzene-1,2-diamine typically involves the introduction of fluorine and methoxy groups onto a benzene ring followed by the addition of amine groups. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent. The methoxy group can be added via a nucleophilic substitution reaction using methanol. Finally, the amine groups are introduced through a reduction process, often using hydrogenation or other reducing agents .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups, potentially converting them into other functional groups.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as sodium methoxide or halogenating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
4-Fluoro-5-methoxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methoxybenzene-1,2-diamine involves its interaction with various molecular targets. The presence of amine groups allows it to form hydrogen bonds and interact with enzymes or receptors. The fluorine and methoxy groups can influence its electronic properties, affecting its reactivity and binding affinity. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Methoxybenzene-1,2-diamine: Lacks the fluorine substituent, resulting in different chemical properties and reactivity.
4-Fluoro-1,2-benzenediamine: Lacks the methoxy group, which affects its solubility and interaction with other molecules.
Uniqueness: 4-Fluoro-5-methoxybenzene-1,2-diamine is unique due to the combination of fluorine and methoxy groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various chemical syntheses and research applications .
Properties
IUPAC Name |
4-fluoro-5-methoxybenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUASRLIRHEOIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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